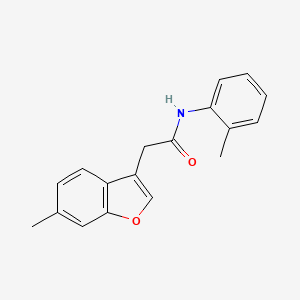

2-(6-methyl-1-benzofuran-3-yl)-N-(2-methylphenyl)acetamide

Beschreibung

2-(6-Methyl-1-benzofuran-3-yl)-N-(2-methylphenyl)acetamide is a synthetic acetamide derivative characterized by a benzofuran core substituted with a methyl group at position 6 and an acetamide side chain linked to a 2-methylphenyl group. The benzofuran moiety contributes to its aromatic and electronic properties, while the methyl substituents on both the benzofuran and phenyl rings influence its lipophilicity and steric profile. This compound is of interest in medicinal chemistry and materials science due to its structural similarity to bioactive molecules, though its specific applications remain understudied.

Eigenschaften

Molekularformel |

C18H17NO2 |

|---|---|

Molekulargewicht |

279.3 g/mol |

IUPAC-Name |

2-(6-methyl-1-benzofuran-3-yl)-N-(2-methylphenyl)acetamide |

InChI |

InChI=1S/C18H17NO2/c1-12-7-8-15-14(11-21-17(15)9-12)10-18(20)19-16-6-4-3-5-13(16)2/h3-9,11H,10H2,1-2H3,(H,19,20) |

InChI-Schlüssel |

JVIYGUOTOLVXLG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=CC=CC=C3C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methyl-1-benzofuran-3-yl)-N-(2-methylphenyl)acetamide typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents.

Substitution with Methyl Group:

Acetamide Formation: The acetamide moiety can be introduced by reacting the benzofuran derivative with 2-methylphenylamine and acetic anhydride under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Benzofuranring, was zur Bildung verschiedener oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können auf die Acetamid-Einheit abzielen und diese möglicherweise in ein Amin umwandeln.

Substitution: Die aromatischen Ringe in der Verbindung können an elektrophilen und nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Wasserstoffgas mit einem Palladiumkatalysator können verwendet werden.

Substitution: Reagenzien wie Halogene, Nitrierungsmittel und Sulfonierungsmittel können unter kontrollierten Bedingungen eingesetzt werden.

Hauptprodukte

Oxidation: Oxidierte Derivate des Benzofuranrings.

Reduktion: Amine, die aus der Reduktion der Acetamidgruppe stammen.

Substitution: Verschiedene substituierte Benzofuran-Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 2-(6-Methyl-1-benzofuran-3-yl)-N-(2-Methylphenyl)acetamid ist nicht gut dokumentiert. Seine Wirkungen werden wahrscheinlich durch Wechselwirkungen mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren vermittelt, was zu einer Modulation biologischer Pfade führt. Weitere Forschung ist erforderlich, um die genauen Mechanismen aufzuklären.

Wirkmechanismus

The mechanism of action of 2-(6-methyl-1-benzofuran-3-yl)-N-(2-methylphenyl)acetamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations

Core Heterocycle Differences: The benzofuran core in the target compound contrasts with benzothiazole in and piperidine in opioid analogs . The 6-methyl group on benzofuran increases steric bulk compared to unsubstituted analogs, possibly affecting binding to biological targets.

Ortho-Methylacetylfentanyl shares the 2-methylphenyl group but incorporates a piperidinyl-phenethyl chain, enabling opioid receptor interactions. The absence of this chain in the target compound suggests divergent biological targets.

Physicochemical Properties :

- The target compound’s molecular weight (283.34 g/mol) is lower than that of fentanyl analogs (~335 g/mol) , aligning with Lipinski’s rule for drug-likeness.

- Chloro-substituted acetamides like Alachlor exhibit higher polarity (due to Cl and methoxymethyl groups), making them suitable as herbicides, whereas the target compound’s lipophilicity may favor central nervous system activity.

Biological Implications :

- The trifluoromethyl group in enhances binding affinity in some enzyme inhibitors but may increase toxicity risks. The target compound’s methyl group offers a safer profile.

- Benzothiazole derivatives show antimicrobial activity, suggesting that substituting benzofuran with benzothiazole could redirect the target compound’s bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.